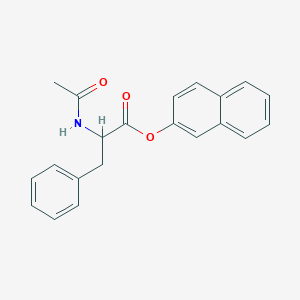

N-acétyl-DL-phénylalanine bêta-naphtyl ester

Vue d'ensemble

Description

N-Acetyl-DL-phenylalanine beta-naphthyl ester is a synthetic compound known for its role as a chromogenic substrate. It is primarily used to identify, differentiate, and characterize serine proteases and peptidases . The compound has the molecular formula C21H19NO3 and a molecular weight of 333.38 g/mol .

Applications De Recherche Scientifique

N-Acetyl-DL-phenylalanine beta-naphthyl ester is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:

Biochemistry: Used to identify and characterize serine proteases and peptidases.

Enzyme Kinetics: Employed in assays to study enzyme activity and inhibition.

Medical Research: Utilized in the study of muscle wasting conditions and the turnover of muscle proteins.

Industrial Applications: Applied in the development of diagnostic assays and quality control processes in pharmaceutical manufacturing.

Mécanisme D'action

Target of Action

The primary targets of APNE are serine proteases , particularly chymotrypsin and subtilisin . These enzymes are involved in the breakdown of protein peptides and play a crucial role in various biological processes.

Mode of Action

APNE functions as a chromogenic substrate for its target enzymes . The enzymes cleave the ester bond in APNE, leading to a series of interactions and changes.

Biochemical Pathways

The cleavage of the ester bond in APNE by the target enzymes results in the release of a colored product, beta-naphthol . This process is part of the broader enzymatic hydrolysis pathway, which is fundamental to the metabolism of esters.

Result of Action

The enzymatic breakdown of APNE leads to the production of beta-naphthol, a colored product. This allows for the visualization of the enzymatic activity, making APNE useful in scientific research for assessing protease inhibitory activity .

Action Environment

The action of APNE, like many biochemical reactions, can be influenced by environmental factors such as pH. For instance, APNE is hydrolyzed by the esterase catalytic action at neutral pHs . This suggests that changes in pH could potentially affect the efficacy and stability of APNE.

Analyse Biochimique

Biochemical Properties

N-Acetyl-DL-phenylalanine beta-naphthyl ester interacts with serine proteases and peptidases . It is used to identify, differentiate, and characterize these enzymes . The nature of these interactions involves the hydrolysis of N-Acetyl-DL-phenylalanine beta-naphthyl ester by the catalytic action of these enzymes .

Cellular Effects

The effects of N-Acetyl-DL-phenylalanine beta-naphthyl ester on cells are largely related to its interactions with serine proteases. These enzymes are involved in many cellular processes, including protein digestion, which is crucial for cell function

Molecular Mechanism

N-Acetyl-DL-phenylalanine beta-naphthyl ester functions as a chromogenic substrate for chymotrypsin and microbial serine proteases such as subtilisin . It is hydrolyzed in the presence of these enzymes, producing a color change that allows for the identification and characterization of the enzymes .

Temporal Effects in Laboratory Settings

It is known that it functions as a chromogenic substrate, and its hydrolysis results in a color change that can be observed over time .

Metabolic Pathways

N-Acetyl-DL-phenylalanine beta-naphthyl ester is involved in the metabolic pathways of serine proteases . These enzymes hydrolyze the compound, a process that may affect metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Acetyl-DL-phenylalanine beta-naphthyl ester is synthesized through the esterification of N-Acetyl-DL-phenylalanine with beta-naphthol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving esterification reactions. The process is optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-DL-phenylalanine beta-naphthyl ester undergoes hydrolysis, where the ester bond is cleaved by water in the presence of an enzyme or acid/base catalyst . This reaction is commonly used to study enzyme kinetics and inhibitor activity.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst, enzymes such as chymotrypsin and subtilisin.

Oxidation and Reduction: Not commonly involved in the primary reactions of this compound.

Major Products Formed

The primary product of hydrolysis is beta-naphthol, which is released upon cleavage of the ester bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-Acetyl-DL-phenylalanine beta-naphthyl ester is unique due to its specific use as a chromogenic substrate for serine proteases. Its ability to release a detectable product upon hydrolysis makes it particularly valuable in enzyme kinetics and inhibitor studies .

Activité Biologique

N-Acetyl-DL-phenylalanine beta-naphthyl ester (NAPBNE) is an important compound in biochemical research, particularly due to its role as a substrate for various serine proteases and its implications in enzymatic activity studies. This article explores its biological activity, including enzymatic hydrolysis, potential therapeutic applications, and relevant case studies.

Enzymatic Hydrolysis

NAPBNE is primarily utilized as a substrate in the study of serine proteases. The compound undergoes hydrolysis catalyzed by various esterases, which can be isolated from different biological sources. The following key points summarize the findings related to its enzymatic activity:

- Enzyme Specificity : NAPBNE is hydrolyzed by specific esterases, including those found in rabbit peritoneal polymorphonuclear leukocytes. An esterase purified from these leukocytes showed a significant increase in activity when exposed to NAPBNE, with an apparent Michaelis constant () of 71 µM, indicating efficient substrate affinity .

- Optimal Conditions : The optimal reaction conditions for the hydrolysis of NAPBNE occur at a pH range of 6-8. Notably, this esterase did not require divalent cations for activation, which is a common requirement for many enzymes .

- Inhibition Studies : The hydrolytic activity of the enzyme can be inhibited by specific compounds such as p-nitrophenylethyl-5-chloropentylphosphonate at concentrations as low as 10^-7 M. This inhibition suggests potential pathways for regulating enzyme activity in therapeutic contexts .

Therapeutic Applications

The biological activity of NAPBNE extends beyond basic research into potential therapeutic applications:

- Cancer Research : NAPBNE has been investigated for its role in cancer biology, particularly in relation to ribonucleotide reductase (RR), an established target for cancer therapy. Inhibitors derived from naphthyl compounds have shown promise in binding to RR and inhibiting its activity, suggesting that NAPBNE could play a role in developing novel anticancer agents .

- Immunology : Studies indicate that NAPBNE can influence immune responses through its interaction with leukocyte esterases. The chemotactic properties observed in partially purified enzyme fractions suggest that these interactions could be leveraged to modulate immune responses in various conditions .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological significance of NAPBNE:

- Isolation and Characterization of Esterases : A study focused on isolating an N-acetyl-DL-phenylalanine beta-naphthyl esterase from rabbit leukocytes demonstrated its potential use as a marker for inflammatory responses. The enzyme's activity was linked to significant chemotactic responses, indicating its role in immune cell recruitment .

- Hydrolytic Activity Assessment : Research involving the hydrolysis of NAPBNE by bacterial strains has shown that mutations can lead to increased production of esterases capable of degrading this compound. Such findings underscore the importance of genetic factors in enzymatic efficiency and substrate specificity .

- Protease Inhibition Studies : The compound has been utilized in assays to quantify serine protease inhibitor activity across various biological extracts. These studies have provided insights into the mechanisms by which proteases can be regulated, offering potential therapeutic avenues for diseases characterized by dysregulated proteolysis .

Summary Table of Key Findings

| Parameter | Details |

|---|---|

| Substrate | N-Acetyl-DL-phenylalanine beta-naphthyl ester |

| Enzyme Source | Rabbit peritoneal polymorphonuclear leukocytes |

| Apparent Km | 71 µM |

| Optimal pH Range | 6-8 |

| Inhibitors Identified | p-Nitrophenylethyl-5-chloropentylphosphonate |

| Therapeutic Implications | Cancer therapy and immunomodulation |

Propriétés

IUPAC Name |

naphthalen-2-yl 2-acetamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-15(23)22-20(13-16-7-3-2-4-8-16)21(24)25-19-12-11-17-9-5-6-10-18(17)14-19/h2-12,14,20H,13H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXRRTJNJCPGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274184 | |

| Record name | Acetyl-DL-phenylalanine β-naphthyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20874-31-1 | |

| Record name | Acetyl-DL-phenylalanine β-naphthyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20874-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylphenylalanine beta-naphthyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020874311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20874-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetyl-DL-phenylalanine β-naphthyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20874-31-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.